2-Bromo-5-methoxy-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound containing bromine, methoxy, and thiadiazole functional groups
Mechanism of Action
Mode of Action
It is known that the 1,3,4-thiadiazole scaffold, to which this compound belongs, has been associated with a variety of biological activities . The bromine atom in the compound could potentially increase its reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
Compounds with the 1,3,4-thiadiazole scaffold have been found to interact with various biochemical pathways
Pharmacokinetics
The compound’s molecular weight (19504) suggests that it may have favorable absorption and distribution characteristics . The presence of a methoxy group could potentially influence its metabolism and excretion .
Result of Action
Compounds with the 1,3,4-thiadiazole scaffold have been associated with a variety of biological activities, including antimicrobial and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxy-1,3,4-thiadiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes. It also affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to inhibition or activation of the target molecule. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, proteins that control the transcription of genetic information from DNA to messenger RNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound is relatively stable when stored under inert atmosphere at low temperatures, such as in a freezer at -20°C. Prolonged exposure to light and air can lead to degradation. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dose is required to achieve a therapeutic effect, but exceeding this dose can lead to adverse outcomes. These findings highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted from the body. This compound can also affect metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key enzymes. For example, it can inhibit the activity of certain dehydrogenases, enzymes that are involved in oxidation-reduction reactions, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters, proteins that facilitate the movement of molecules across cell membranes, to enter and exit cells. Once inside the cell, it can bind to specific binding proteins, which can influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization can also affect the compound’s interactions with other biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole typically involves the bromination of 5-methoxy-1,3,4-thiadiazole. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino-thiadiazole derivative .
Scientific Research Applications
2-Bromo-5-methoxy-1,3,4-thiadiazole has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Methyl-5-methoxy-1,3,4-thiadiazole
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- Lithium 5-methyl-1,3,4-thiadiazole-2-carboxylate
Uniqueness: 2-Bromo-5-methoxy-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-bromo-5-methoxy-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTQMPBAOSRIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343268-86-9 | |
Record name | 2-bromo-5-methoxy-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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